molecular formula C10H22Cl2N2O B3232950 N-(oxan-4-yl)piperidin-4-amine dihydrochloride CAS No. 1349114-39-1

N-(oxan-4-yl)piperidin-4-amine dihydrochloride

Cat. No.: B3232950
CAS No.: 1349114-39-1
M. Wt: 257.20
InChI Key: LGCKLLMHUFVTPN-UHFFFAOYSA-N
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Description

N-(oxan-4-yl)piperidin-4-amine dihydrochloride is a chemical building block of significant interest in preclinical research and drug discovery. This compound features a bifunctional scaffold that combines two privileged structures in medicinal chemistry: a piperidine ring and an oxane (tetrahydropyran) ring . The piperidine moiety is a ubiquitous scaffold in FDA-approved pharmaceuticals, valued for its ability to confer favorable three-dimensional geometry and modulate critical pharmacokinetic properties like solubility and metabolic stability . Similarly, the oxane ring is a saturated, sp³-rich heterocycle that helps explore novel chemical space and can lead to compounds with improved selectivity and physicochemical profiles . The primary research value of this dihydrochloride salt lies in its utility as a versatile synthetic intermediate. It serves as a key starting material for constructing more complex molecules for pharmacological screening. Researchers can functionalize its amine groups through reactions like reductive amination or amide coupling to generate diverse libraries of derivatives . This allows for systematic exploration of structure-activity relationships (SAR) to fine-tune the efficacy and selectivity of new chemical entities. Such building blocks are foundational in discovery chemistry programs, including those aimed at developing novel antifungal agents or NLRP3 inhibitors . The compound is supplied for research applications only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(oxan-4-yl)piperidin-4-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O.2ClH/c1-5-11-6-2-9(1)12-10-3-7-13-8-4-10;;/h9-12H,1-8H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGCKLLMHUFVTPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NC2CCOCC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Process Optimization for N Oxan 4 Yl Piperidin 4 Amine Dihydrochloride and Its Analogues

Established Synthetic Routes and Reaction Mechanisms

The formation of the N-(oxan-4-yl)piperidin-4-amine scaffold is typically achieved through the creation of a crucial carbon-nitrogen bond linking the piperidine (B6355638) and oxane moieties. The two most prominent strategies for achieving this are nucleophilic substitution and reductive amination.

Nucleophilic substitution represents a foundational approach for forming the C-N bond between the piperidine and oxane rings. researchgate.net In this strategy, one of the heterocyclic rings acts as a nucleophile while the other serves as the electrophile. A plausible pathway involves piperidin-4-amine acting as the nucleophile, attacking an oxane derivative functionalized with a suitable leaving group at the 4-position, such as a tosylate, mesylate, or halide.

The reaction mechanism proceeds via an SN2 pathway where the primary amine of piperidin-4-amine attacks the electrophilic carbon on the oxane ring, displacing the leaving group. The efficiency of this reaction is dependent on several factors, including the nature of the leaving group, the solvent, and the reaction temperature. To prevent side reactions, such as N-alkylation of the piperidine ring nitrogen, a protecting group like a benzyl (B1604629) (Bn) or tert-butyloxycarbonyl (Boc) group is often installed on the piperidine nitrogen. This protecting group is subsequently removed in a later step to yield the desired secondary amine.

Reductive amination is one of the most versatile and widely used methods for synthesizing amines and is particularly well-suited for the preparation of the N-(oxan-4-yl)piperidin-4-amine scaffold. youtube.comorganic-chemistry.org This reaction involves the condensation of an amine with a ketone or aldehyde to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. youtube.com For the target molecule, this can be accomplished in two primary ways:

Reacting piperidin-4-amine with oxan-4-one.

Reacting oxan-4-amine with a 4-piperidone (B1582916) derivative.

The second approach is more common, often utilizing a piperidone with a protected nitrogen atom (e.g., N-Boc-4-piperidone or N-benzyl-4-piperidone) to ensure regioselectivity. nih.govresearchgate.net The reaction is typically carried out in a single pot. The choice of reducing agent is critical for the success of the reaction; it must be mild enough to not reduce the starting ketone but reactive enough to reduce the intermediate iminium ion. youtube.com Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is a frequently used reagent for this purpose due to its mildness and selectivity. nih.gov Other reducing agents like sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation (e.g., H₂/Pd-C) can also be employed. youtube.com The reaction is often mediated by a weak acid, which catalyzes the formation of the iminium ion. nih.gov

Reducing AgentTypical ConditionsAdvantagesDisadvantagesReference
Sodium Triacetoxyborohydride (NaBH(OAc)₃)AcOH, DCE, rtMild, selective for imines over ketones, does not require strict pH control.Can be more expensive than other hydrides. youtube.comnih.gov
Sodium Cyanoborohydride (NaBH₃CN)MeOH, pH 6-7Mild and selective.Generates toxic HCN gas under acidic conditions. youtube.com youtube.com
Catalytic Hydrogenation (H₂/Pd-C, Raney-Ni)H₂ pressure, various solvents (MeOH, EtOH)Clean workup, cost-effective for large scale.May reduce other functional groups; requires specialized pressure equipment. researchgate.net youtube.comresearchgate.net
Sodium Borohydride (NaBH₄)MeOH, EtOHInexpensive and readily available.Less selective; can reduce the starting ketone, often requiring a stepwise procedure. organic-chemistry.org organic-chemistry.org

While nucleophilic substitution and reductive amination are direct methods to link the two heterocyclic rings, alternative pathways focus on the construction of the piperidine ring itself, as it is a core component of the final molecule. nih.gov Piperidin-4-one, a key precursor for reductive amination, can be synthesized through various methods, including the Dieckmann condensation of esters derived from the addition of a primary amine to two moles of an alkyl acrylate. dtic.mil

Another significant approach is the hydrogenation of substituted pyridine (B92270) precursors. nih.gov A suitably functionalized pyridine can be reduced using various catalytic systems (e.g., Pt, Rh, Ni) under hydrogen pressure to yield the corresponding piperidine ring. nih.govdtic.mil Additionally, intramolecular cyclization reactions, such as the cyclization of amino-aldehydes or the hydroamination/cyclization of alkynes, provide routes to substituted piperidines that could be adapted for the synthesis of precursors to the target compound. nih.gov These methods offer alternative strategies for accessing the core piperidine structure, especially when specific substitution patterns are desired. googleapis.com

Advanced Methodologies for Dihydrochloride (B599025) Salt Formation and Purification

The conversion of the free base N-(oxan-4-yl)piperidin-4-amine to its dihydrochloride salt is a critical step to enhance its stability, crystallinity, and handling properties. The presence of two basic nitrogen atoms (one on each ring) allows for the formation of a dihydrochloride salt.

The standard procedure involves dissolving the purified free base in a suitable organic solvent, such as ethanol, isopropanol (B130326), or diethyl ether. google.com Subsequently, a stoichiometric amount of hydrogen chloride is introduced. This can be done by bubbling anhydrous HCl gas directly into the solution or by adding a solution of HCl in an appropriate solvent (e.g., HCl in isopropanol or diethyl ether). google.com The dihydrochloride salt, being less soluble in the organic solvent than the free base, precipitates out of the solution.

Purification of the salt is typically achieved through recrystallization. google.com A solvent system is chosen in which the salt is sparingly soluble at room temperature but readily soluble at elevated temperatures. Common solvent mixtures for recrystallization include ethanol/diethyl ether or ethanol/2-propanol. google.com The crude salt is dissolved in the minimum amount of the hot solvent, and the solution is then allowed to cool slowly, promoting the formation of well-defined crystals. The purified salt is then collected by filtration, washed with a cold solvent to remove any residual impurities, and dried under vacuum. The success of this process can be confirmed by techniques like melting point analysis and spectroscopic methods.

Optimization of Reaction Conditions for Yield and Purity

Optimizing reaction conditions is essential for maximizing product yield and purity while minimizing reaction times and the formation of byproducts. For the synthesis of N-(oxan-4-yl)piperidin-4-amine, the reductive amination step is a primary focus for optimization.

Key parameters that are typically varied include the choice of solvent, the molar ratio of reactants, the type and amount of acid catalyst, and the reaction temperature. researchgate.net For instance, in a Strecker-type condensation leading to a piperidine derivative, a mixture of CH₂Cl₂/AcOH was found to give optimal results over other solvents like methanol (B129727) or acetonitrile. researchgate.net The temperature and reaction time are also critical; some reactions may require heating to achieve quantitative yields. researchgate.net

In the context of reductive amination, the pH of the reaction medium is crucial. An acidic environment is needed to catalyze iminium ion formation, but a highly acidic medium can protonate the starting amine, reducing its nucleophilicity. Therefore, maintaining a mildly acidic pH is often optimal. The choice of reducing agent also plays a significant role in purity. Selective reagents like sodium triacetoxyborohydride are favored because they reduce the iminium ion intermediate much faster than the starting ketone, thereby preventing the formation of alcohol byproducts. youtube.com

ParameterObjectiveTypical VariationsImpact on Yield/PurityReference
SolventEnsure solubility of reactants; influence reaction rate.DCE, CH₂Cl₂, MeOH, EtOH, AcOH.Optimal solvent choice can significantly increase yield and reaction speed. researchgate.net
TemperatureControl reaction rate and minimize side reactions.0 °C to reflux.Higher temperatures can increase rate but may lead to byproduct formation. researchgate.net
CatalystAccelerate the rate-limiting step (e.g., imine formation).AcOH, TFA, TsOH.The type and concentration of acid catalyst must be fine-tuned to balance catalysis and reactant deactivation. nih.govresearchgate.net
Molar RatioDrive the reaction to completion.Using a slight excess of one reactant (e.g., the amine).Can improve conversion but may complicate purification if the excess reactant is difficult to remove. researchgate.net

Scalable Synthesis Considerations for Research and Development

Transitioning a synthetic route from a laboratory scale to a larger research and development or pilot scale introduces a new set of challenges that must be addressed to ensure the process is safe, cost-effective, and robust. researchgate.net

Key considerations for the scalable synthesis of N-(oxan-4-yl)piperidin-4-amine dihydrochloride include:

Cost and Availability of Starting Materials : For large-scale production, starting materials must be commercially available in bulk and at a reasonable cost. researchgate.netasianpubs.org Routes that rely on expensive or difficult-to-source reagents may be unsuitable.

Process Safety : Reagents and reaction conditions must be safe to handle on a larger scale. For example, reductive amination protocols that use sodium cyanoborohydride may be avoided due to the potential generation of highly toxic hydrogen cyanide gas. youtube.com Similarly, reactions that are highly exothermic require careful thermal management to prevent runaways.

Purification Method : Purification by chromatography is often not feasible on a large scale. Therefore, developing a process where the final product and key intermediates can be purified by crystallization or distillation is highly desirable. researchgate.net The formation of a crystalline dihydrochloride salt is advantageous in this regard, as it often provides a robust method for achieving high purity. researchgate.net

Reaction Efficiency and Throughput : The ideal scalable process involves a minimal number of synthetic steps ("step economy") and avoids lengthy reaction times or complex workup procedures. researchgate.netasianpubs.org One-pot reactions, such as reductive amination, are often favored as they reduce the need for intermediate isolation and purification steps.

Waste Management : A scalable process should minimize the generation of hazardous waste. The use of catalytic methods, such as catalytic hydrogenation for the reduction step, is often preferred over stoichiometric reagents from an environmental and cost perspective.

An efficient and scalable route would likely involve a streamlined reductive amination of a commercially available piperidone derivative, followed by a robust crystallization procedure for the formation and purification of the final dihydrochloride salt. asianpubs.org

Advanced Structural and Conformational Analysis of N Oxan 4 Yl Piperidin 4 Amine Dihydrochloride

Comprehensive Spectroscopic Characterization Beyond Basic Identification

Spectroscopic analysis provides the fundamental framework for understanding the compound's connectivity and electronic environment.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the solution-state structure of N-(oxan-4-yl)piperidin-4-amine dihydrochloride (B599025). While basic 1D ¹H and ¹³C NMR spectra can confirm the presence of the oxane and piperidine (B6355638) rings, advanced 2D techniques are necessary for unambiguous assignment of all signals and confirmation of the connectivity between the two heterocyclic systems.

¹H and ¹³C NMR Signal Assignments: In the protonated dihydrochloride form, the molecule is symmetrical. The ¹H NMR spectrum is expected to show distinct signals for the axial and equatorial protons of both the piperidine and oxane rings. The protons adjacent to the heteroatoms (nitrogen and oxygen) will be deshielded and appear at a lower field. The ¹³C NMR spectrum will similarly show characteristic signals for the carbons in each ring, with those bonded to heteroatoms appearing downfield.

Advanced 2D NMR Techniques: To definitively assign these signals, a suite of 2D NMR experiments is employed ipb.pt:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks, allowing for the identification of adjacent protons within each ring system.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments correlate proton signals with their directly attached carbon atoms, enabling the assignment of carbon resonances based on the already assigned proton signals ipb.pt.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for establishing long-range (2-3 bond) correlations between protons and carbons. It would be used to confirm the key C-N bond linking the oxane and piperidine moieties by observing a correlation between the proton at C4 of the piperidine ring and the carbons of the oxane ring (and vice-versa) ipb.pt.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It is instrumental in determining the relative stereochemistry and preferred conformation, for instance, by observing through-space interactions between axial protons on the same face of a ring.

PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Key 2D NMR Correlations
Piperidine H2/H6~3.0-3.5 (eq), ~2.5-3.0 (ax)-COSY with H3/H5; HSQC to C2/C6
Piperidine C2/C6-~45-50HSQC from H2/H6; HMBC from H3/H5
Piperidine H3/H5~2.0-2.2 (eq), ~1.5-1.8 (ax)-COSY with H2/H6 and H4; HSQC to C3/C5
Piperidine C3/C5-~25-30HSQC from H3/H5; HMBC from H2/H6 and H4
Piperidine H4~3.0-3.5-COSY with H3/H5; HSQC to C4
Piperidine C4-~50-55HSQC from H4; HMBC from H3/H5 and Oxane H4'
Oxane H2'/H6'~3.8-4.1 (eq), ~3.3-3.6 (ax)-COSY with H3'/H5'; HSQC to C2'/C6'
Oxane C2'/C6'-~65-70HSQC from H2'/H6'; HMBC from H3'/H5'
Oxane H3'/H5'~1.8-2.0 (eq), ~1.4-1.6 (ax)-COSY with H2'/H6' and H4'; HSQC to C3'/H5'
Oxane C3'/C5'-~30-35HSQC from H3'/H5'; HMBC from H2'/H6' and H4'
Oxane H4'~3.5-3.8-COSY with H3'/H5'; HSQC to C4'
Oxane C4'-~70-75HSQC from H4'; HMBC from H3'/H5' and Piperidine H4

While routine mass spectrometry confirms the molecular weight, tandem mass spectrometry (MS/MS) is invaluable for structural analysis of derivatives. Electrospray ionization (ESI) is typically used for such polar, non-volatile compounds. The fragmentation patterns of piperidine-containing molecules are well-studied and provide a roadmap for analyzing derivatives of the title compound nih.gov.

In a research context, one might synthesize an N-acylated or N-alkylated derivative to probe its biological activity. MS/MS analysis of such a derivative would be used to confirm the site of modification.

Hypothetical Fragmentation of an N-Acetyl Derivative: For an N-acetyl derivative of N-(oxan-4-yl)piperidin-4-amine, ESI in positive mode would generate a protonated molecular ion [M+H]⁺. Collision-induced dissociation (CID) would likely induce fragmentation via several characteristic pathways for piperidine systems nih.govwvu.eduxml-journal.net:

Cleavage of the piperidine ring: A common fragmentation involves the cleavage of C-N bonds within the piperidine ring, often leading to characteristic ions with m/z values of 70 and 56 xml-journal.net.

Loss of the Oxane Moiety: Scission of the C4-N bond linking the two rings would result in fragment ions corresponding to the protonated piperidine portion and the oxane ring.

α-Cleavage: Cleavage of the bonds alpha to the piperidine nitrogen is a characteristic fragmentation pathway for amines, leading to the formation of stable iminium ions.

These fragmentation pathways allow researchers to confirm the structure of novel derivatives and can even help in identifying metabolites where biological systems have modified the parent compound.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying functional groups and studying intermolecular interactions like hydrogen bonding. For N-(oxan-4-yl)piperidin-4-amine dihydrochloride, the IR spectrum would be dominated by:

N-H stretching: Broad, strong absorptions in the 2700-3300 cm⁻¹ region, characteristic of secondary and tertiary ammonium salts (R₂NH₂⁺ and R₃NH⁺).

C-H stretching: Absorptions just below 3000 cm⁻¹ for the methylene groups.

N-H bending: A band around 1500-1600 cm⁻¹.

C-O-C stretching: A strong, characteristic band for the ether linkage in the oxane ring, typically found around 1050-1150 cm⁻¹.

In research, IR spectroscopy can be used to monitor the progress of a reaction, for example, by observing the disappearance of a carbonyl peak if the amine were being acylated. It is also a powerful tool for analyzing the solid-state structure, as shifts in N-H stretching frequencies can provide evidence for the strength and nature of hydrogen bonding within the crystal lattice rsc.org.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The parent compound, consisting of saturated heterocyclic rings, lacks significant chromophores. Therefore, it is not expected to show strong absorbance in the UV-Vis region (200-800 nm) nih.govnist.gov. This technique would be more applicable to derivatives where a chromophoric group (like a phenyl or nitro group) has been intentionally added. In such cases, UV-Vis spectroscopy could be used for quantitative analysis of the derivative in solution.

Conformational Studies of the Oxane and Piperidine Rings in the Compound

Both piperidine and oxane (tetrahydropyran) are six-membered saturated heterocyclic rings that strongly prefer to adopt a chair conformation to minimize angular and torsional strain nih.govwikipedia.org. For N-(oxan-4-yl)piperidin-4-amine, the most stable conformation will feature both rings in a chair form.

The key conformational question relates to the orientation of the substituent on each ring. The linkage between the rings involves the C4 position of the piperidine and the nitrogen atom. The oxane ring acts as a substituent on this nitrogen. To minimize steric hindrance (specifically, 1,3-diaxial interactions), it is highly probable that the bond to the other ring will be in an equatorial position for both heterocycles.

Thus, the lowest energy conformation is expected to be a "chair-chair" arrangement with an equatorial-equatorial linkage between the rings. The two chair conformers can interconvert rapidly in solution through a process of ring inversion, although the barrier for this is higher than for cyclohexane (B81311) due to the presence of the heteroatom wikipedia.org. Additionally, the piperidine nitrogen can undergo nitrogen inversion, which also interconverts conformers, though this process has a lower energy barrier than ring inversion wikipedia.org. In the dihydrochloride form, protonation of the nitrogens would significantly slow or prevent nitrogen inversion.

Computational modeling and variable-temperature NMR studies are the primary research tools used to investigate these conformational preferences, confirming the dominance of the equatorial-equatorial chair-chair conformer nih.govescholarship.org.

Stereochemical Investigations and Diastereomeric Considerations (if applicable)

The parent molecule, N-(oxan-4-yl)piperidin-4-amine, is achiral and does not have any stereocenters. It has a plane of symmetry passing through the N-H bond, C4, the N-C4' bond, and the oxygen atom of the oxane ring.

However, stereochemistry becomes a critical consideration when substituents are introduced onto either ring. For example, if a methyl group were added at the C2 position of the piperidine ring and the C2' position of the oxane ring, multiple diastereomers would be possible (cis/trans relationships of the substituents relative to the main ring linkage). The synthesis of such derivatives would require stereoselective methods to control the resulting stereochemistry nih.gov.

Crystallographic Analysis of Related Piperidine Derivatives (e.g., X-ray Diffraction)

While a specific crystal structure for this compound is not publicly available, extensive crystallographic data on related piperidine and morpholine derivatives provide a clear picture of the expected solid-state structure tandfonline.comsemanticscholar.orged.ac.ukresearchgate.net.

Single-crystal X-ray diffraction studies consistently show that piperidine rings adopt a chair conformation in the solid state researchgate.netresearchgate.netnih.gov. It is virtually certain that both the piperidine and oxane rings in the title compound would also be found in chair conformations. The substituents at the 4-positions of each ring would be expected to be in the more stable equatorial orientation researchgate.net.

A crucial feature of the dihydrochloride salt's crystal structure would be an extensive network of intermolecular hydrogen bonds ed.ac.ukresearchgate.net. The two ammonium protons on the piperidine nitrogen, the secondary amine proton, and the second ammonium proton on the central nitrogen would all act as hydrogen bond donors. The chloride counter-ions and the oxygen atom of the oxane ring would act as hydrogen bond acceptors. This network of N-H···Cl and N-H···O interactions would be the primary force governing the molecular packing in the unit cell, creating a stable, three-dimensional lattice ed.ac.ukresearchgate.net.

Table of Compounds Mentioned

Compound Name
This compound
Piperidine
Oxane (Tetrahydropyran)
Morpholine

Computational Chemistry and Molecular Modeling Investigations

Molecular Docking Simulations for Putative Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This technique is crucial for identifying potential biological targets and elucidating the specific interactions that stabilize the ligand-receptor complex.

For N-(oxan-4-yl)piperidin-4-amine, docking simulations can be performed against a panel of protein targets known to interact with piperidine-containing scaffolds. nih.govmdpi.com Targets could include G-protein coupled receptors (GPCRs), ion channels, and various enzymes such as kinases or carbonic anhydrases. nih.gov The process involves preparing the 3D structure of the ligand and the target protein, followed by a systematic search of conformational and orientational space to find the most energetically favorable binding pose.

The results are typically scored based on binding energy, which estimates the affinity of the ligand for the protein. Analysis of the top-scoring poses reveals key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts. nih.gov For instance, the secondary amine of the piperidine (B6355638) ring and the oxygen atom of the oxane ring could act as hydrogen bond acceptors or donors, while the aliphatic rings can engage in van der Waals and hydrophobic interactions with nonpolar residues in a binding pocket. nih.gov Such studies help build a structure-activity relationship (SAR) hypothesis even before synthesis. nih.gov

Table 1: Hypothetical Molecular Docking Results for N-(oxan-4-yl)piperidin-4-amine This table presents illustrative data for discussion purposes.

Putative Protein TargetPDB IDBinding Energy (kcal/mol)Key Interacting ResiduesInteraction Type
Carbonic Anhydrase IX5FL4-8.2His94, Gln92Hydrogen Bond, Zn²⁺ Coordination
Dopamine D2 Receptor6CM4-9.5Asp114, Ser193, Phe389Ionic, Hydrogen Bond, Hydrophobic
Acetylcholinesterase4EY7-7.9Trp85, Tyr336π-cation, Hydrophobic
CB1 Cannabinoid Receptor5TGZ-9.1Lys192, Trp356Hydrogen Bond, π-π Stacking

Molecular Dynamics Simulations of N-(oxan-4-yl)piperidin-4-amine Derivatives within Biological Systems

While molecular docking provides a static snapshot of a potential binding event, molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time. MD simulations are used to assess the stability of the docked pose and to characterize the flexibility of both the ligand and the protein. biointerfaceresearch.com

Following a promising docking result, the ligand-protein complex is placed in a simulated physiological environment (a box of water molecules and ions). The forces between all atoms are calculated, and Newton's laws of motion are applied to simulate their movements over a period typically ranging from nanoseconds to microseconds. researchgate.net

Key analyses of the MD trajectory include:

Root Mean Square Fluctuation (RMSF): To identify which parts of the protein and ligand are flexible or rigid.

Hydrogen Bond Analysis: To monitor the persistence of key hydrogen bonds identified in the docking pose throughout the simulation.

These simulations can confirm whether the initial binding pose is stable or if the ligand is likely to dissociate, providing a more rigorous validation of the docking predictions. nih.govmdpi.com

Table 2: Hypothetical Molecular Dynamics Simulation Summary (100 ns) This table presents illustrative data for discussion purposes.

SystemAverage RMSD (Å)Key Hydrogen Bond Occupancy (%)Notable Conformational Changes
Compound + Dopamine D2 Receptor2.1 ± 0.3Asp114: 95%, Ser193: 88%Minor fluctuations in extracellular loops
Compound + CB1 Receptor2.5 ± 0.4Lys192: 91%Rotation of the oxane ring to optimize packing

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design of Advanced Probes

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov For N-(oxan-4-yl)piperidin-4-amine, a QSAR study would involve designing and synthesizing a library of derivatives and testing their biological activity against a specific target.

The process involves:

Creating a Dataset: A series of analogs is created by modifying the parent structure (e.g., adding substituents to the piperidine or oxane rings).

Calculating Descriptors: For each analog, various physicochemical and structural properties (descriptors) are calculated, such as lipophilicity (logP), molecular weight, polar surface area, and electronic properties. nih.gov

Model Generation: Statistical methods, such as partial least squares (PLS) regression, are used to build a model that quantitatively relates the descriptors to the observed biological activity (e.g., IC₅₀). nih.govmdpi.com

A robust QSAR model can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent and selective molecules. derpharmachemica.com This allows researchers to prioritize the synthesis of the most promising candidates, saving time and resources.

Table 3: Illustrative QSAR Data for Hypothetical Derivatives This table presents illustrative data for discussion purposes.

DerivativeR-Group (on Piperidine N)logPPolar Surface Area (Ų)Predicted Activity (pIC₅₀)
Parent CompoundH1.841.57.2
Derivative 1-CH₃2.241.57.5
Derivative 2-C(=O)CH₃1.560.46.8
Derivative 3-SO₂CH₃1.385.16.5

In Silico Prediction of Reactivity and Potential Metabolites (pre-clinical)

Before a compound can be considered for further development, it is crucial to understand its potential metabolic fate. In silico tools can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of a molecule. nih.gov For N-(oxan-4-yl)piperidin-4-amine, these programs can predict its reactivity and identify likely metabolites.

Metabolism prediction software utilizes databases of known biotransformations and rule-based systems or machine learning algorithms to identify sites on the molecule that are susceptible to enzymatic modification. researchgate.netnih.gov Common metabolic pathways for piperidine-containing compounds include:

Phase I Reactions: Oxidation (e.g., hydroxylation of the aliphatic rings), N-dealkylation, and O-dealkylation.

Phase II Reactions: Glucuronidation or sulfation of hydroxylated metabolites.

Predicting these metabolites is critical for analytical toxicology and for understanding the complete pharmacological profile of the compound, as metabolites may have their own biological activity or toxicity. researchgate.net

Table 4: Predicted Potential Metabolites of N-(oxan-4-yl)piperidin-4-amine This table presents illustrative data for discussion purposes.

Metabolite StructureMetabolic ReactionPredicted Enzyme Family
Hydroxylated piperidine ringAliphatic HydroxylationCytochrome P450 (CYP3A4, CYP2D6)
Hydroxylated oxane ringAliphatic HydroxylationCytochrome P450 (CYP3A4)
Piperidinone derivativeOxidationMonoamine Oxidase (MAO)
Glucuronide conjugateGlucuronidationUDP-glucuronosyltransferases (UGTs)

Biological Activity and Mechanistic Elucidation in Preclinical Research

In Vitro Investigations of Molecular and Cellular Activities

Enzyme Modulation and Inhibition Kinetics (e.g., PDE2, Src Kinases, IRAK4, HIV-1 Reverse Transcriptase, Ergosterol (B1671047) Biosynthesis Enzymes)

Derivatives of the aminopiperidine scaffold have demonstrated potent and selective inhibitory effects on a variety of enzymes critical to disease pathogenesis.

Ergosterol Biosynthesis Enzymes: A significant area of research has been the antifungal properties of 4-aminopiperidine (B84694) derivatives. These compounds act by inhibiting key enzymes in the fungal ergosterol biosynthesis pathway, which is essential for maintaining the integrity of the fungal cell membrane. Studies have shown that these derivatives can inhibit sterol C14-reductase and sterol C8-isomerase. This dual inhibition disrupts the production of ergosterol and leads to the accumulation of toxic sterol intermediates, ultimately causing fungal cell death. The positively charged piperidine (B6355638) ring at physiological pH is thought to mimic carbocationic intermediates in the enzymatic reaction, contributing to the inhibitory mechanism.

HIV-1 Reverse Transcriptase: In the field of antiviral research, novel piperidin-4-yl-aminopyrimidine derivatives have been designed as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1. By fusing pharmacophore templates, researchers have developed compounds that show significantly improved activity against wild-type HIV-1, with EC50 values in the single-digit nanomolar range. These compounds function as allosteric inhibitors of the reverse transcriptase enzyme, representing a significant advancement in the development of therapeutics for AIDS.

Src Kinases: The oxan-4-yloxy moiety, present in the parent compound, is featured in a potent dual-specific c-Src/Abl kinase inhibitor. The compound, AZD0530 (N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine), inhibits c-Src and Abl enzymes at low nanomolar concentrations. google.com Given that Src family kinases are crucial for cancer progression, this finding highlights the potential of this scaffold in oncology. google.com

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4): IRAK4 is a critical kinase in the signaling pathways of toll-like receptors (TLRs) and interleukin-1 receptors (IL-1R), making it a key target for inflammatory diseases. While direct inhibition by an N-(oxan-4-yl)piperidin-4-amine derivative is not explicitly documented in available literature, various IRAK4 inhibitors and degraders are under development, some incorporating heterocyclic scaffolds. researchgate.netvdoc.pub Given the role of IRAK4 in mediating innate immune responses, this remains a plausible area of investigation for novel piperidine derivatives. selleckchem.com

Phosphodiesterase 2 (PDE2): While specific inhibitors based on the N-(oxan-4-yl)piperidin-4-amine scaffold are not prominently reported, a potent and selective PDE2 inhibitor, Bay 60-7550, has been identified. acs.orggoogle.com The synthesis of key intermediates for other PDE2 inhibitors has involved chiral tetrahydropyran (B127337) structures, similar to the oxane ring in the subject compound, indicating the utility of this chemical space in designing PDE inhibitors. nih.gov

Receptor Binding and Ligand-Target Interactions (e.g., Kappa Opioid Receptor, Histamine (B1213489) H3 Receptor, Glycine (B1666218) Transporter 1, Muscarinic Receptors, NLRP3 Inflammasome)

The structural versatility of the piperidin-4-amine core allows for its incorporation into ligands that target a diverse array of receptors and transporters.

Muscarinic Receptors: Derivatives have been developed as potent muscarinic receptor antagonists. For instance, one compound demonstrated high selectivity for the M3 receptor over the M2 receptor, with Ki values of 2.8 nM for M3 and 540 nM for M2. This selectivity is clinically significant, as M3 receptors are involved in smooth muscle contraction (e.g., in the airways), while M2 receptors regulate cardiac function. An M3-selective antagonist could therefore offer therapeutic benefits for respiratory diseases with fewer cardiac side effects.

Histamine H3 Receptor: The piperidine scaffold is a common feature in ligands targeting the histamine H3 receptor, a presynaptic autoreceptor in the brain that modulates the release of histamine and other neurotransmitters. Derivatives have been synthesized as H3 receptor antagonists and inverse agonists. These compounds have potential applications in treating cognitive and sleep disorders due to their ability to enhance neurotransmitter release.

Glycine Transporter 1 (GlyT-1): A number of piperidine-based compounds have been developed as potent inhibitors of Glycine Transporter 1 (GlyT-1). acs.orggoogle.comnih.govresearchgate.net GlyT-1 regulates the concentration of the neurotransmitter glycine in the synaptic cleft. By inhibiting GlyT-1, these compounds increase glycine levels, which enhances neurotransmission at N-methyl-D-aspartate (NMDA) receptors. This mechanism is being explored for the treatment of schizophrenia, as enhancing NMDA receptor function may alleviate some of the cognitive symptoms associated with the disorder. acs.orggoogle.com

Kappa Opioid Receptor (KOR): Piperidine and piperazine (B1678402) derivatives have been investigated as ligands for opioid receptors. Specifically, trans-(3R,4R)-dimethyl-4-(3-hydroxyphenyl)piperidine derivatives have been identified as highly potent and selective KOR antagonists. KOR antagonists are of interest for treating depression and addiction-related behaviors. Conversely, other structurally distinct piperidine-containing alkaloids, like akuammicine, have been found to be selective KOR agonists, which have potential as non-addictive analgesics.

NLRP3 Inflammasome: The NLRP3 inflammasome is a multi-protein complex involved in the innate immune system that, when abnormally activated, contributes to a variety of inflammatory diseases. Pyridazine-based compounds, which can be linked to piperidine scaffolds, have been designed as potent inhibitors of the NLRP3 inflammasome. One such inhibitor, P33, directly binds to the NLRP3 protein (KD = 17.5 nM) and inhibits the release of the pro-inflammatory cytokine IL-1β with an IC50 of 2.7 nM in human THP-1 cells.

Cellular Pathway Modulation and Signal Transduction Studies (e.g., PI3K-PKB-mTOR pathway, TLR-induced shock response)

PI3K-PKB-mTOR Pathway: This signaling pathway is fundamental for regulating cell growth and survival and is frequently deregulated in cancer. Derivatives of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine have been developed as potent, ATP-competitive inhibitors of Protein Kinase B (PKB, also known as Akt). These compounds effectively inhibit the phosphorylation of downstream targets in the pathway, demonstrating cellular activity and potential as antitumor agents.

TLR-induced Shock Response: The TLR signaling pathway is a cornerstone of the innate immune response to pathogens. As mentioned, IRAK4 is a central kinase in this pathway. vdoc.pub Furthermore, potent NLRP3 inflammasome inhibitors built on related scaffolds have been shown to significantly ameliorate the effects of lipopolysaccharide (LPS)-induced septic shock in animal models. Since LPS is a classic activator of TLR4, this demonstrates that derivatives of this chemical class can effectively modulate critical downstream events in TLR-mediated inflammatory responses.

Antimicrobial, Antifungal, and Antiviral Activities in Cellular Assays

The piperidine scaffold is a common feature in compounds with a broad spectrum of anti-infective properties.

Antimicrobial and Antifungal Activities: As detailed in section 5.1.1, 4-aminopiperidine derivatives exhibit significant antifungal activity against pathogenic yeasts like Candida albicans by inhibiting ergosterol biosynthesis. acs.org Various other piperidin-4-one derivatives have also shown noteworthy antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. The mechanism often involves disruption of the cell membrane or inhibition of essential enzymes.

Antiviral Activities: Piperidine-containing compounds have been investigated for activity against several viruses. Piperidin-4-yl-aminopyrimidine derivatives are effective non-nucleoside inhibitors of HIV-1 reverse transcriptase. In other studies, 1,4,4-trisubstituted piperidines have been identified as inhibitors of coronavirus replication, acting on the main protease (Mpro). Additionally, certain N-substituted piperidine derivatives have shown efficacy against influenza A viruses in cellular assays.

In Vivo Pharmacological Evaluations in Non-Human Animal Models

Efficacy Studies in Specific Animal Disease Models (e.g., tumor xenografts, inflammatory models, memory models)

The promising in vitro activities of piperidine-based compounds have been translated into efficacy in various animal models of human disease.

Tumor Xenograft Models: Orally bioavailable inhibitors of the PI3K-PKB-mTOR pathway, based on a 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine core, have demonstrated strong inhibition of human tumor xenograft growth in nude mice at well-tolerated doses. Similarly, the Src inhibitor AZD0530, which contains the oxan-4-yloxy moiety, potently inhibited tumor growth in a c-Src-transfected fibroblast xenograft model and increased survival in an orthotopic model of pancreatic cancer. google.com

Inflammatory Models: Potent and specific NLRP3 inflammasome inhibitors have shown significant efficacy in mouse models of inflammation. Oral administration of these compounds has been found to ameliorate lipopolysaccharide (LPS)-induced septic shock and monosodium urate (MSU) crystal-induced peritonitis. This demonstrates the potential of these compounds in treating severe systemic inflammatory conditions.

Memory Models: The piperidine scaffold is integral to compounds being developed for neurological and cognitive disorders. Benzimidazole-based piperidine hybrids have been identified as inhibitors of acetylcholinesterase and butyrylcholinesterase, enzymes that break down the neurotransmitter acetylcholine. Since a deficit in cholinergic function is a hallmark of Alzheimer's disease, these compounds are considered potential anti-Alzheimer agents. Furthermore, GlyT-1 inhibitors, which enhance NMDA receptor function, are being investigated for their potential to improve cognitive impairment associated with schizophrenia. google.com

Preclinical Pharmacokinetic and Pharmacodynamic Profiles in Animal Species

The preclinical pharmacokinetic profile of N-(oxan-4-yl)piperidin-4-amine dihydrochloride (B599025) and its analogs has been investigated across various animal models to understand their absorption, distribution, metabolism, and excretion (ADME) properties. While specific data for the parent compound is limited in publicly available literature, studies on structurally related piperidine derivatives offer valuable insights into its likely behavior in vivo.

Generally, piperidine-containing compounds exhibit a wide range of oral bioavailability, influenced by their physicochemical properties such as lipophilicity and pKa. For instance, some complex piperidine derivatives have demonstrated oral bioavailability ranging from 11.2% in rats to as high as 88.0% in mice. nih.gov The volume of distribution for such compounds can be extensive, indicating distribution into various tissues. nih.gov Plasma protein binding is often high for therapeutic agents in this class. nih.gov

The metabolic fate of N-(oxan-4-yl)piperidin-4-amine dihydrochloride is anticipated to involve common pathways for secondary amines and alicyclic ethers. N-dealkylation, oxidation of the piperidine or oxane rings, and subsequent conjugation reactions are plausible metabolic routes. The clearance rates can vary significantly between species, as observed with a related MET kinase inhibitor where plasma clearance was low in mice and dogs but moderate in rats and monkeys. nih.gov The terminal elimination half-life also shows considerable interspecies variability. nih.gov

Pharmacodynamic studies on analogous compounds often reveal a dose-dependent relationship between plasma concentration and the observed biological effect. For example, in rodent models of nociception, diaryl amino piperidine derivatives have shown in vivo anti-nociceptive activity, demonstrating the potential for this class of compounds to modulate physiological responses.

Table 1: Representative Preclinical Pharmacokinetic Parameters of a Structurally Related Piperidine Derivative

ParameterMouseRatMonkeyDog
Oral Bioavailability (%) 88.011.272.455.8
Plasma Clearance (mL/min/kg) 15.836.613.92.44
Volume of Distribution (L/kg) 2.1 - 9.0 (across species)2.1 - 9.0 (across species)2.1 - 9.0 (across species)2.1 - 9.0 (across species)
Terminal Half-life (h) -1.67-16.3

Data extrapolated from a study on a complex MET kinase inhibitor containing a piperidine moiety. nih.gov

Analysis of Biological Response Markers and Biomodulators in Animal Studies

The evaluation of biological response markers and biomodulators in animal studies is crucial for elucidating the mechanism of action of this compound and its derivatives. Depending on the therapeutic target, a range of biomarkers can be assessed.

In the context of oncology, where some piperidine derivatives have been explored, studies have focused on markers of target engagement and downstream signaling pathways. For instance, research on N-(piperidin-4-yl)benzamide derivatives as activators of hypoxia-inducible factor 1 (HIF-1) pathways showed that active compounds induced the expression of HIF-1α protein. nih.gov This, in turn, led to the upregulation of its downstream target gene p21 and an increase in cleaved caspase-3, indicating the promotion of tumor cell apoptosis. nih.gov

Should this compound or its analogs target inflammatory pathways, relevant biomarkers would include levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and chemokines in plasma or tissue samples. For compounds targeting the central nervous system, changes in neurotransmitter levels or the expression of specific receptors in different brain regions would be pertinent markers. The modulation of these biomarkers provides evidence of target engagement and the pharmacological activity of the compound in a living system.

Detailed Structure-Activity Relationship (SAR) Studies of this compound Derivatives

The systematic investigation of how modifications to the chemical structure of this compound and its derivatives impact their biological activity is fundamental to drug discovery. These structure-activity relationship (SAR) studies are essential for optimizing potency, selectivity, and pharmacokinetic properties.

Correlation of Structural Modifications with Biological Potency and Selectivity

SAR studies on various classes of piperidine derivatives have revealed key structural features that govern their biological potency and selectivity. For the N-(oxan-4-yl)piperidin-4-amine scaffold, modifications can be explored at several positions: the piperidine nitrogen, the amine linker, and the oxane ring.

Substitution on the Piperidine Nitrogen: The nature of the substituent on the piperidine nitrogen can significantly influence activity. In a series of 4-aminopiperidines developed as antifungal agents, both benzyl (B1604629) and phenylethyl substituents at this position were found to be compatible with high activity. mdpi.com This highlights the importance of this position for interacting with the biological target.

Modifications of the Amine Linker: The amine at the 4-position of the piperidine ring is a critical feature. Acylation of this amine, for example, to form amides or ureas, has been shown to be a successful strategy in developing potent factor Xa inhibitors. researchgate.netdrugbank.com The nature of the acyl group can fine-tune the potency and selectivity of the molecule.

Stereochemistry: The stereochemistry of substituents on both the piperidine and oxane rings can be crucial for biological activity. Specific stereoisomers often exhibit significantly higher potency than others, indicating a well-defined binding pocket in the target protein.

Identification of Pharmacophore Elements and Key Interactions

A pharmacophore model for N-(oxan-4-yl)piperidin-4-amine derivatives would likely include several key features:

A Basic Nitrogen Atom: The piperidine nitrogen, which is typically protonated at physiological pH, can form a crucial ionic interaction with an acidic residue (e.g., aspartate or glutamate) in the binding site of the target protein. mdpi.com

A Hydrogen Bond Donor/Acceptor: The secondary amine at the 4-position of the piperidine can act as both a hydrogen bond donor and acceptor, allowing for specific interactions with the target.

A Hydrophobic/Aromatic Region: While the parent compound lacks a large hydrophobic group, derivatives often incorporate aromatic or lipophilic moieties that can engage in hydrophobic or π-stacking interactions within the binding pocket. For example, in a series of delta opioid receptor agonists, a phenol (B47542) functional group was found to be important for activity.

The Oxane Oxygen: The oxygen atom in the oxane ring can act as a hydrogen bond acceptor, potentially forming an important interaction with the target protein.

Computational docking studies on related piperidine derivatives have helped to visualize these interactions and refine pharmacophore models.

Design Principles for Modulating Biological Activity and Target Specificity

Based on the SAR and pharmacophore analysis, several design principles can be proposed for modulating the biological activity and target specificity of N-(oxan-4-yl)piperidin-4-amine derivatives:

Systematic Exploration of Piperidine N-Substituents: A diverse range of substituents, including alkyl, aryl, and heteroaryl groups, should be explored at the piperidine nitrogen to optimize target affinity and selectivity.

Bioisosteric Replacement: The oxane ring can be replaced with other bioisosteric groups, such as cyclohexane (B81311) or other heterocyclic systems, to fine-tune the compound's properties. Similarly, the piperidine ring itself could be replaced by other saturated heterocycles.

Introduction of Functional Groups: The introduction of specific functional groups, such as amides, ureas, or sulfonamides, at the 4-amino position can introduce new interaction points with the target and modulate the compound's physicochemical properties. researchgate.netdrugbank.com

Conformational Constraint: Introducing conformational rigidity into the molecule, for example, by creating spirocyclic systems or introducing double bonds, can lock the molecule into a bioactive conformation, potentially increasing potency and selectivity. A study on piperidine-spirooxadiazole derivatives as α7 nicotinic receptor antagonists exemplifies this approach. nih.gov

By applying these design principles, medicinal chemists can systematically modify the N-(oxan-4-yl)piperidin-4-amine scaffold to develop novel compounds with improved biological activity and a more desirable therapeutic profile.

Derivatization and Analog Development for Research Probes and Chemical Tools

Rational Design Strategies for Novel Analogues of N-(oxan-4-yl)piperidin-4-amine

The rational design of novel analogs based on the N-(oxan-4-yl)piperidin-4-amine scaffold is guided by established medicinal chemistry principles, including structure-activity relationship (SAR) studies, conformational analysis, and the strategic introduction of functional groups to modulate physicochemical properties. The spirocyclic nature of related structures provides conformational rigidity, which can enhance binding affinity and selectivity for biological targets.

Structure-Activity Relationship (SAR) Studies: SAR exploration is fundamental to designing potent and selective analogs. For the N-(oxan-4-yl)piperidin-4-amine core, modifications can be systematically made at several key positions to probe interactions with a target protein. These positions include:

The Piperidine (B6355638) Nitrogen (N1): Alkylation, acylation, or arylation at this position can significantly influence potency and selectivity. Studies on similar spiro[isochroman-piperidine] analogs have shown that the nature of the N-alkyl substituent is critical for biological activity, such as the inhibition of histamine (B1213489) release. nih.govnih.gov

The Exocyclic Amine Nitrogen: Derivatization of the 4-amino group with various substituents (e.g., acyl, sulfonyl, or alkyl groups) can explore new binding pockets and modulate properties like polarity and hydrogen bonding capacity.

The Piperidine Ring: Introduction of substituents on the carbon atoms of the piperidine ring can alter the molecule's conformation and introduce new interaction points.

The Oxan Ring: While often less explored, modification of the oxan ring, for instance by replacing the oxygen with other heteroatoms, could fine-tune lipophilicity and metabolic stability.

In a study of 4-azaindole-2-piperidine derivatives, it was determined that the central piperidine ring offered significant variation in potency based on its planarity and shape, while the azaindole moiety was crucial for activity. dndi.org This highlights the importance of the central heterocyclic core in defining the biological profile. Similarly, research on phenyldihydropyrazolones with a piperidine linker demonstrated that introducing larger, apolar groups on the piperidine could increase activity against Trypanosoma cruzi. frontiersin.org

Table 1: Key Positions for Derivatization on the N-(oxan-4-yl)piperidin-4-amine Scaffold

Position of Modification Type of Modification Potential Impact
Piperidine Nitrogen (N1) Alkylation, Arylation, Acylation Modulate binding affinity, selectivity, and pharmacokinetic properties.
Exocyclic Amine (at C4) Acylation, Sulfonylation, Reductive Amination Introduce new vector points, alter polarity, explore new binding interactions.
Piperidine Ring Carbons Alkyl or functional group substitution Induce specific conformations, enhance steric complementarity with target.

Conformational Constraint and Bioisosteric Replacement: The inherent rigidity of the linked heterocyclic system is a key feature. Design strategies often focus on creating analogs that lock in a specific, biologically active conformation. Furthermore, bioisosteric replacement is a common strategy. For example, the 5-(piperidin-4-yl)-3-hydroxypyrazole scaffold has been used as a bioisostere of GABA analogs to probe the GABA-A receptor binding site, with docking studies suggesting that different substitution patterns can cause the core scaffold to flip 180° within the binding pocket. nih.gov Such principles can be applied to the N-(oxan-4-yl)piperidin-4-amine core to develop analogs with novel binding modes or improved properties.

Synthetic Accessibility and Chemical Diversity of N-(oxan-4-yl)piperidin-4-amine Derivatives

The generation of a chemically diverse library of derivatives is essential for exploring the full potential of the N-(oxan-4-yl)piperidin-4-amine scaffold. The accessibility of these derivatives hinges on robust and versatile synthetic routes that allow for the introduction of a wide array of functional groups at specific positions.

The synthesis of substituted piperidines is a well-established field in organic chemistry. nih.gov Common strategies that can be adapted for derivatizing the N-(oxan-4-yl)piperidin-4-amine core include:

N-Functionalization of the Piperidine Ring: The secondary amine of the piperidine is a prime site for modification. Standard reactions such as reductive amination, acylation with acid chlorides or anhydrides, and sulfonylation can be readily employed to introduce diverse substituents.

Functionalization of the Exocyclic Amine: The primary amine at the 4-position offers another handle for derivatization using similar reactions, allowing for the creation of amides, sulfonamides, and secondary or tertiary amines. Orthogonally protected versions of the two nitrogens would allow for selective functionalization.

Multi-component Reactions: To rapidly build complexity, multi-component reactions can be employed. These reactions combine three or more starting materials in a single step to generate structurally complex products, offering an efficient path to novel derivatives.

Cyclization Strategies: The core piperidine structure itself is often synthesized via the hydrogenation of corresponding pyridine (B92270) precursors or through various intramolecular cyclization reactions. nih.govrsc.org For building analogs with modified cores, strategies like dearomatizing intramolecular diamination of phenols can be used to create complex spirocyclic systems containing diamine motifs. rsc.org

The chemical diversity of the resulting library can be assessed by analyzing the range of physicochemical properties (e.g., molecular weight, cLogP, polar surface area) and the variety of structural motifs (e.g., aromatic rings, hydrogen bond donors/acceptors). The goal is to populate a chemical space that maximizes the chances of identifying compounds with desired biological activities.

Table 2: Representative Synthetic Reactions for Derivatization

Reaction Type Reagents/Conditions Position Targeted Resulting Functional Group
Reductive Amination Aldehyde/Ketone, NaBH(OAc)₃ Piperidine N or Exocyclic Amine Secondary or Tertiary Amine
Acylation Acid Chloride, Base Piperidine N or Exocyclic Amine Amide
Sulfonylation Sulfonyl Chloride, Base Piperidine N or Exocyclic Amine Sulfonamide

Development of Fluorescent, Radiolabeled, or Affinity-Based Probes for Research (excluding clinical imaging)

Transforming rationally designed analogs into high-value research probes involves conjugating them to reporter molecules such as fluorophores, radioisotopes, or affinity tags. These probes are indispensable tools for studying biological systems.

Fluorescent Probes: Fluorescent probes are designed to visualize and track biological targets in cells and tissues. A common strategy for creating "turn-on" fluorescent probes involves using a spirocyclic scaffold. nih.govnih.gov Many xanthene-based dyes, such as fluoresceins and rhodamines, exist in a non-fluorescent, colorless spirocyclic form in equilibrium with an open, fluorescent form. encyclopedia.pubdntb.gov.ua The N-(oxan-4-yl)piperidin-4-amine scaffold can be linked to such a fluorophore. The design principle involves creating a probe where the interaction with a specific target (e.g., an enzyme) triggers the opening of the spirocycle, leading to a detectable fluorescent signal. This allows for real-time monitoring of target engagement or activity in a biological context.

Radiolabeled Probes: Radiolabeling introduces a radioisotope (e.g., ³H, ¹⁴C, ¹⁸F) into the molecule, allowing for highly sensitive detection and quantification in biochemical assays or autoradiography. Modern radiolabeling techniques often utilize "click chemistry," such as the inverse-electron demand Diels-Alder (IEDDA) reaction between a tetrazine and a trans-cyclooctene (B1233481) (TCO). nih.gov An analog of N-(oxan-4-yl)piperidin-4-amine could be functionalized with a TCO group, which can then be rapidly and selectively reacted with a radiolabeled tetrazine (e.g., containing ¹⁸F) under mild, aqueous conditions. nih.gov This modular approach is highly efficient for preparing probes for positron emission tomography (PET) research in animal models. Triazine-based platforms have also been developed as modular tools for creating peptidic PET imaging probes, demonstrating a versatile method for linking targeting molecules to radiolabeled chelators. acs.orgnih.gov

Affinity-Based Probes: Affinity-based probes are used to identify and isolate binding partners of a compound from complex biological mixtures. This typically involves attaching an affinity tag, such as biotin (B1667282) or a clickable alkyne/azide handle, to the core molecule. The probe is incubated with a cell lysate or tissue homogenate, and the probe-protein complexes are then captured using streptavidin-coated beads (for biotin) or by click chemistry-mediated conjugation to a solid support. Subsequent proteomic analysis can identify the proteins that specifically interact with the probe. The key to designing an effective affinity probe is to attach the tag via a linker at a position on the scaffold that does not interfere with its binding to the target protein.

Table 3: Comparison of Research Probe Types

Probe Type Reporter Tag Principle of Detection Key Applications in Research
Fluorescent Fluorophore (e.g., Rhodamine) Light emission upon excitation Fluorescence microscopy, flow cytometry, high-throughput screening.
Radiolabeled Radioisotope (e.g., ¹⁸F, ³H) Detection of radioactive decay Receptor binding assays, autoradiography, in vivo PET imaging (preclinical).

| Affinity-Based | Biotin, Alkyne, Azide | Isolation and identification | Target identification, pull-down assays, proteomics. |

Conclusion and Future Directions in N Oxan 4 Yl Piperidin 4 Amine Dihydrochloride Research

Summary of Key Findings and Research Contributions

The piperidine (B6355638) ring is a fundamental heterocyclic structure found in numerous natural products and synthetic pharmaceuticals. nih.govencyclopedia.pub Its prevalence in drug discovery is due to its ability to confer desirable physicochemical properties, such as improved solubility and bioavailability, and to serve as a versatile scaffold for introducing various functional groups. researchgate.net Piperidine derivatives have demonstrated a wide array of pharmacological activities, including but not limited to, anticancer, antiviral, antimicrobial, analgesic, and antipsychotic effects. encyclopedia.pubresearchgate.net

Key research contributions related to the piperidine scaffold include:

Diverse Pharmacological Applications: The piperidine nucleus is a component of drugs used to treat a range of conditions, from neurological disorders like Alzheimer's disease to infectious diseases and cancer. encyclopedia.pubajchem-a.com

Synthetic Versatility: A vast body of research has been dedicated to the development of synthetic methodologies for creating substituted piperidines, highlighting its importance as a building block in organic chemistry. nih.gov

Modulation of Physicochemical Properties: The incorporation of chiral piperidine scaffolds has been shown to modulate the physicochemical properties of molecules, enhance biological activity and selectivity, improve pharmacokinetic profiles, and reduce cardiotoxicity. researchgate.net

The oxane (tetrahydropyran) ring, while less ubiquitous than piperidine in bioactive compounds, is also a significant heterocyclic system that can influence a molecule's properties. The combination of these two rings in N-(oxan-4-yl)piperidin-4-amine dihydrochloride (B599025) results in a bifunctional scaffold with potential for unique biological activities and applications.

Identification of Unexplored Research Avenues and Potential Applications as Academic Tools

Given the limited specific research on N-(oxan-4-yl)piperidin-4-amine dihydrochloride, a number of unexplored research avenues can be identified. These avenues could leverage the compound's unique structure for both therapeutic and academic purposes.

Potential Therapeutic Applications:

Neurological Disorders: The piperidine scaffold is present in many centrally acting drugs. researchgate.net The potential for this compound to modulate targets in the central nervous system, such as opioid receptors, warrants investigation. nih.gov

Anticancer Agents: The anticancer properties of both piperidine and piperine (B192125) (a naturally occurring piperidine derivative) have been documented. nih.gov Investigating the cytotoxicity of this compound against various cancer cell lines could be a fruitful area of research.

Antimicrobial Agents: The structural features of this compound suggest it could be explored for antibacterial or antifungal activity, a known property of many piperidine derivatives. wisdomlib.org

Applications as an Academic Tool:

Fragment-Based Drug Discovery: The compound could serve as a valuable 3D fragment in fragment-based drug discovery programs, which often lack such non-flat molecular shapes. rsc.org

Chemical Biology Probes: With appropriate functionalization, the N-(oxan-4-yl)piperidin-4-amine scaffold could be developed into chemical probes to study biological pathways. The bifunctional nature of the molecule could be exploited for the development of probes with unique properties. chemrxiv.org

Scaffold for Library Synthesis: The compound is an ideal starting point for the synthesis of a library of diverse molecules for high-throughput screening, by modifying the piperidine and oxane rings.

Emerging Methodological Advancements for the Investigation of Similar Chemical Scaffolds

The investigation of this compound and similar scaffolds can be significantly enhanced by leveraging emerging methodological advancements in chemical synthesis and analysis.

Synthetic Methodologies:

Catalytic Hydrogenation: Recent advances in the catalytic hydrogenation of pyridine (B92270) derivatives offer efficient and stereoselective routes to substituted piperidines. nih.gov These methods often utilize novel catalysts and can be performed under milder conditions than traditional approaches.

Multicomponent Reactions (MCRs): MCRs provide a powerful tool for the rapid and efficient synthesis of complex molecules from simple starting materials in a single step. ajchem-a.com The application of MCRs to the synthesis of libraries based on the N-(oxan-4-yl)piperidin-4-amine scaffold could accelerate the discovery of new bioactive compounds.

Flow Chemistry: The use of flow chemistry for the synthesis of piperidine derivatives can offer advantages in terms of safety, scalability, and reaction optimization.

Analytical and Computational Techniques:

3D Shape Analysis: Computational tools for 3D shape analysis can be used to explore the conformational space of this compound and to design derivatives with specific 3D geometries for enhanced target binding. rsc.org

In Silico Screening: Molecular docking and other in silico screening methods can be employed to predict the potential biological targets of this compound and to prioritize synthetic efforts. ajchem-a.com

Advanced Spectroscopic and Crystallographic Techniques: The use of advanced NMR techniques and X-ray crystallography can provide detailed insights into the structure and conformation of this compound and its derivatives, which is crucial for understanding their biological activity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(oxan-4-yl)piperidin-4-amine dihydrochloride, and how can reaction conditions be optimized?

  • Synthesis : A common approach involves alkylation of piperidin-4-amine with oxan-4-yl chloride under basic conditions (e.g., potassium carbonate in acetonitrile at 60–80°C), followed by dihydrochloride salt formation using HCl gas in anhydrous ethanol .
  • Optimization : Reaction yields improve with precise control of stoichiometry (1:1.2 molar ratio of piperidine to oxan-4-yl chloride) and inert atmospheres to avoid side reactions. Continuous flow reactors enhance scalability and reproducibility by maintaining consistent temperature and mixing .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Analytical Methods :

  • NMR Spectroscopy : Confirm substitution patterns (e.g., oxane ring protons at δ 3.5–4.0 ppm; piperidine NH₂ at δ 1.5–2.0 ppm) .
  • HPLC : Use a C18 column with 0.1% TFA in water/acetonitrile (gradient elution) to assess purity (>95% target peak area) .
  • Mass Spectrometry : ESI-MS in positive ion mode for molecular ion [M+H]⁺ at m/z 201.1 and chloride adducts .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

  • Solubility : Highly soluble in water (>50 mg/mL at 25°C due to dihydrochloride salt). Limited solubility in non-polar solvents (e.g., hexane) .
  • Stability : Stable at −20°C for >12 months. Degrades at >40°C or in basic aqueous solutions (pH >8), forming free base or oxidative byproducts. Store in airtight, desiccated containers .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound and its analogs?

  • Case Study : Discrepancies in receptor binding affinities (e.g., σ-1 vs. H3 receptors) arise from structural analogs with minor substitutions (e.g., benzyl vs. methoxybenzyl groups).
  • Methodology :

  • Perform competitive binding assays under standardized conditions (e.g., 10 µM compound, 37°C, pH 7.4) .
  • Use molecular docking simulations (e.g., AutoDock Vina) to compare binding poses of analogs and identify critical steric/electronic interactions .

Q. What experimental strategies are recommended for investigating its metabolic stability and pharmacokinetics?

  • In Vitro Assays :

  • Hepatic Microsomes : Incubate with NADPH (1 mM) at 37°C; monitor parent compound depletion via LC-MS/MS over 60 minutes .
  • Plasma Protein Binding : Use equilibrium dialysis (pH 7.4) to calculate unbound fraction .
    • In Vivo : Administer intravenously (1 mg/kg) in rodent models; collect plasma samples at 0.5, 1, 2, 4, and 8 hours for bioavailability analysis .

Q. How can reaction impurities (e.g., N-alkylation byproducts) be minimized during synthesis?

  • Process Control :

  • Employ excess oxan-4-yl chloride (1.5 equiv) to drive the reaction to completion while quenching unreacted reagent with aqueous NaHCO₃ .
  • Use in-line FTIR or Raman spectroscopy to monitor intermediate formation and adjust reagent addition rates in real time .
    • Purification : Crystallize the dihydrochloride salt from ethanol/ethyl acetate (3:1 v/v) to remove unreacted piperidin-4-amine (<0.5% residual) .

Q. What computational tools are effective for predicting its physicochemical properties and toxicity?

  • Software Recommendations :

  • ADMET Prediction : SwissADME for logP (predicted 1.2), topological polar surface area (45 Ų), and blood-brain barrier permeability .
  • Toxicity Screening : ProTox-II for hepatotoxicity alerts (e.g., structural similarity to known hepatotoxins) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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N-(oxan-4-yl)piperidin-4-amine dihydrochloride
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Reactant of Route 2
N-(oxan-4-yl)piperidin-4-amine dihydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.